

# Technical Support Center: Over-Curve Sample Analysis with Internal Standardization

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## Compound of Interest

Compound Name: *Intermediate of tranexamic Acid-<sup>13</sup>C<sub>2</sub>,<sup>15</sup>N*

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This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering samples that fall above the upper limit of quantitation (ULOQ) of the calibration curve when using internal standardization methods.

## Frequently Asked Questions (FAQs)

Q1: Why can't I simply dilute an over-curve sample with a solvent after adding the internal standard (IS)?

Diluting a sample after the internal standard has been added will dilute both the analyte and the IS, keeping their ratio constant. Since internal standard calibration relies on the ratio of the analyte response to the IS response, the sample will still fall outside the calibration range.<sup>[1][2]</sup> This is a fundamental principle of internal standardization, which is designed to compensate for variations in sample volume.<sup>[3][4][5][6]</sup>

Q2: What is the primary recommended method for handling an over-curve sample?

The most straightforward and widely accepted method is to re-prepare the sample by diluting a fresh aliquot of the original sample with a blank matrix before adding the internal standard.<sup>[1]</sup> This reduces the analyte concentration to fall within the calibrated range while maintaining the intended concentration of the internal standard.

Q3: My sample volume is limited, and I cannot re-prepare the sample. Are there alternative approaches?

Yes, there are alternative strategies, though they may require more extensive validation:

- **Increase Internal Standard Concentration:** For the re-analysis, you can add a higher, known concentration of the internal standard to the undiluted over-curve sample. This will effectively lower the analyte-to-IS ratio to fall within the calibration curve.[\[1\]](#)
- **Dual Calibration Curves:** An innovative approach involves preparing two calibration curves with different concentrations of the internal standard (e.g., a standard IS concentration and a 10-fold lower IS concentration). If a sample is over-curve with the standard IS, it can be diluted and then quantified against the second calibration curve prepared with the lower IS concentration.

Q4: How should I document and report results from diluted samples?

Proper documentation is crucial. The standard operating procedure (SOP) or analytical method document should detail the procedure for handling over-curve samples.[\[1\]](#) When reporting results, it is important to:

- Indicate that the sample was diluted and re-analyzed.
- Report the final concentration, including the dilution factor.
- The initial "over-curve" result should be noted but disregarded in final reporting.[\[1\]](#)

Q5: How do I validate my dilution procedure?

To ensure the accuracy of your results, the sample dilution process must be validated. This involves:

- Preparing quality control (QC) samples at concentrations above the ULOQ that require dilution.
- Diluting these QC samples using the established procedure.

- Analyzing the diluted QCs and ensuring the final, dilution-corrected concentrations meet the acceptance criteria for accuracy and precision (typically within  $\pm 15\%$  of the nominal value).[\[1\]](#)

## Troubleshooting Guide

Problem	Potential Cause	Recommended Solution(s)
Analyte-to-IS ratio is still over-curve after dilution.	The sample was likely diluted after the addition of the internal standard.	Re-prepare the sample by diluting a fresh aliquot with a blank matrix before adding the internal standard.
High frequency of over-curve samples.	The calibration range is not appropriate for the expected sample concentrations.	<p>* Extend the Calibration Range: If detector response remains linear and acceptable, extend the upper range of the calibration curve.[1] *</p> <p>Prophylactic Dilution: If detector sensitivity allows, consider diluting all samples as a standard procedure to bring them into a well-defined calibration range.[1]</p>
Inconsistent results after dilution.	The dilution process may not be validated, or there could be issues with the diluent (blank matrix).	<p>* Validate the Dilution Method: Prepare and analyze spiked QC samples at concentrations requiring dilution to verify accuracy and precision.[1] *</p> <p>Verify Blank Matrix: Ensure the blank matrix used for dilution is free of interfering components and does not negatively impact the assay.</p>
Limited sample volume prevents re-preparation.	Insufficient original sample is available for a fresh dilution.	<p>* Higher IS Concentration: Consider adding a higher, known concentration of the IS to the existing over-curve sample and re-injecting. This requires validation.[1] *</p> <p>Use of Surrogate and Injection Internal Standards: For future analyses with limited sample,</p>

consider a method using both a surrogate standard (added before sample prep) and an injection internal standard (added before analysis). This allows for post-preparation dilution and correction for injection variability.[2]

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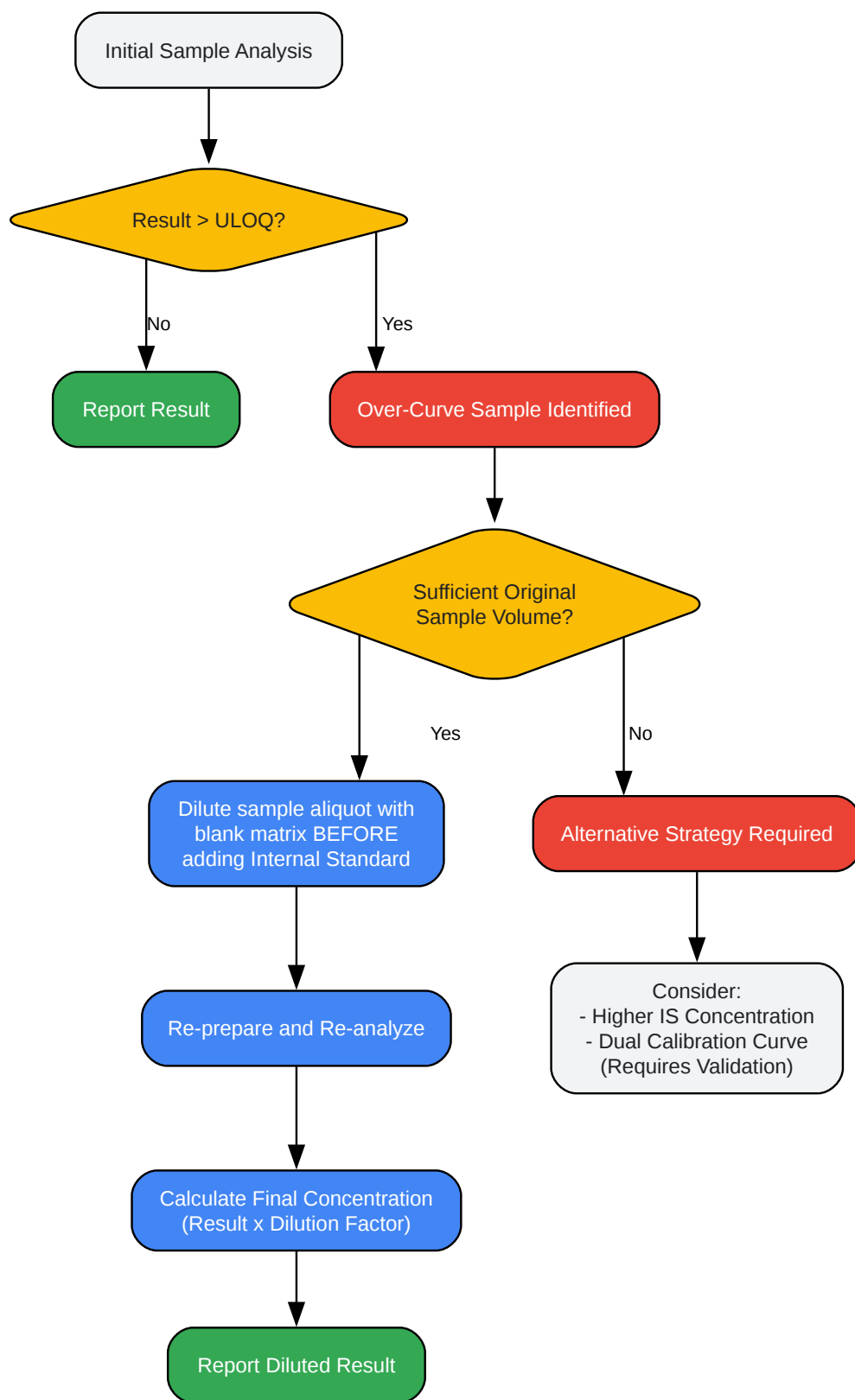
## Experimental Protocols

### Protocol 1: Sample Dilution Prior to Internal Standard Addition

- **Identify Over-Curve Sample:** Based on the initial analysis, identify the sample that exceeded the ULOQ.
- **Prepare Dilution:** Take a new, smaller, and precise aliquot of the original, undiluted sample.
- **Add a precise volume of the blank matrix to achieve the desired dilution factor** (e.g., for a 1:10 dilution of a 10  $\mu$ L sample aliquot, add 90  $\mu$ L of blank matrix).
- **Vortex:** Gently vortex the diluted sample to ensure homogeneity.
- **Add Internal Standard:** Add the same volume and concentration of the internal standard to the diluted sample as was used for the calibration standards and other samples.
- **Proceed with Sample Preparation:** Continue with the established sample preparation protocol (e.g., protein precipitation, liquid-liquid extraction, etc.).
- **Analysis:** Analyze the prepared sample.
- **Calculate Final Concentration:** Multiply the measured concentration by the dilution factor to obtain the final concentration of the analyte in the original sample.

## Visual Workflow

The following diagram illustrates the decision-making process when an over-curve sample is encountered.



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Caption: Decision workflow for handling over-curve samples.

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